5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride: is a heterocyclic compound with the molecular formula C7H9N3·2HCl. This compound is notable for its unique structure, which includes a fused pyrido-pyrimidine ring system. It is often used in various scientific research fields due to its potential biological activities and chemical properties.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is Erk2 . Erk2 is a protein kinase that plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
This compound demonstrates potent and selective inhibition of Erk2 . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound affects the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting Erk2, the compound disrupts this pathway, leading to changes in cell behavior .
Result of Action
The inhibition of Erk2 by this compound leads to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in the suppression of tumor growth .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these kinases can lead to alterations in cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation. By altering this pathway, this compound can impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been shown to bind to the active site of certain kinases, thereby inhibiting their activity. This inhibition can result in downstream effects on cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit certain enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and other metabolites. These interactions can have significant effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. These localization patterns can have significant effects on the compound’s biochemical and cellular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require:
Solvents: Ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for:
Scalability: Using large-scale reactors
Purity: Employing purification techniques such as recrystallization or chromatography
Cost-effectiveness: Minimizing the use of expensive reagents and solvents
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyrido-pyrimidine derivatives with additional oxygen functionalities.
Reduction: Can produce fully or partially reduced analogs.
Substitution: Results in various substituted pyrido-pyrimidine compounds.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This structural uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJBVOOTCWMDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109229-08-5 |
Source
|
Record name | 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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